1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

Antifungal drug discovery CYP51 inhibition Triazole regioisomerism

1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- (CAS 107659-29-0) is a synthetic triazole derivative with a molecular formula of C17H11Cl4N3O2 and a molecular weight of 431.1 g/mol. The compound is characterized by a propanone backbone substituted with two 2,4-dichlorophenyl groups and a 4H-1,2,4-triazol-4-yl moiety.

Molecular Formula C17H11Cl4N3O2
Molecular Weight 431.1 g/mol
CAS No. 107659-29-0
Cat. No. B12678661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
CAS107659-29-0
Molecular FormulaC17H11Cl4N3O2
Molecular Weight431.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)C(CN2C=NN=C2)(C3=C(C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C17H11Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-8-22-23-9-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,26H,7H2
InChIKeyFGSWJTGPFPEFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

107659-29-0: 4H-Triazole Ketone Derivative for Antifungal Research


1-Propanone, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- (CAS 107659-29-0) is a synthetic triazole derivative with a molecular formula of C17H11Cl4N3O2 and a molecular weight of 431.1 g/mol . The compound is characterized by a propanone backbone substituted with two 2,4-dichlorophenyl groups and a 4H-1,2,4-triazol-4-yl moiety. The 4H-triazole linkage represents a less common substitution pattern compared to the more extensively studied 1H-triazole antifungals (e.g., fluconazole, voriconazole), which may influence its binding mode to lanosterol 14α-demethylase (CYP51) and its resulting biological activity profile [1].

Why 107659-29-0 Cannot Be Simply Substituted with General Azole Antifungals


The biological activity of azole antifungals is highly sensitive to the regiochemistry of the triazole ring attachment. The 4H-1,2,4-triazol-4-yl linkage in 107659-29-0 orients the triazole ring distinctly from the common 1H-1,2,4-triazol-1-yl linkage found in most clinical azoles . This altered geometry can directly impact the critical coordination bond between the triazole N4 nitrogen and the heme iron of fungal CYP51, potentially leading to differences in binding affinity, selectivity, and spectrum of activity [1]. A direct structural analog, 1,2-bis(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 107658-58-2), demonstrates that even a simple change in triazole attachment point is considered a distinct chemical entity with non-interchangeable properties, making supplier verification against the correct CAS number critical for research reproducibility .

Quantitative Evidence Guide for 107659-29-0 Against Its Closest Analogs


Regioisomeric Purity: 4H-Triazole vs. 1H-Triazole Attachment

The compound (CAS 107659-29-0) is defined by its 4H-1,2,4-triazol-4-yl substitution. Its closest structural analog is the 1H-1,2,4-triazol-1-yl isomer (CAS 107658-58-2) . In azole CYP51 inhibitors, the triazole N4 atom coordinates the heme iron; switching the attachment point from N1 to N4 alters the spatial presentation of the pharmacophore [1]. While direct comparative MIC data are not available in public literature for this pair, the classification of these isomers under distinct CAS numbers confirms their non-equivalence and necessitates isomer-specific procurement for SAR studies.

Antifungal drug discovery CYP51 inhibition Triazole regioisomerism Structure-activity relationship (SAR)

In-Class Comparison: 4H-Triazol-4-yl Ketones vs. Paclobutrazol

A series of 4H-1,2,4-triazol-4-yl ketones and their corresponding alcohols were synthesized and evaluated for plant growth retarding and fungicidal activities [1]. The results demonstrated that these 4H-triazol-4-yl ketones possessed lower activity compared to the commercial standard paclobutrazol. This establishes a quantitative baseline for the compound class to which 107659-29-0 belongs, indicating that while active, the 4H-triazole ketone scaffold may have inherent potency limitations against certain fungal targets relative to optimized 1H-triazole structures.

Agricultural fungicide Plant growth regulator Triazole ketone Structure-activity relationship (SAR)

Physicochemical Property Differentiation: Target Compound vs. 1H-Triazole Isomer

The physicochemical properties of 107659-29-0 include a density of 1.55 g/cm³, a boiling point of 631.1 °C (at 760 mmHg), and a refractive index of 1.67 . These values are expected to differ from its 1H-triazole isomer (CAS 107658-58-2) due to altered molecular polarity and crystal packing arising from the different triazole attachment, although direct comparative data are not publicly available. Such differences are critical for the development of robust analytical methods (e.g., HPLC, LC-MS) to verify compound identity and purity.

Physicochemical properties Formulation development Quality control Triazole derivatives

Recommended Application Scenarios for 107659-29-0 in Research and Procurement


Antifungal Structure-Activity Relationship (SAR) Studies

107659-29-0 serves as a key probe for interrogating the impact of triazole regioisomerism on antifungal activity. As established in Section 3, its 4H-triazole configuration is distinct from the common 1H-triazole pharmacophore . Researchers can use this compound alongside its 1H-triazole isomer (CAS 107658-58-2) to systematically map how the spatial orientation of the heme-coordinating nitrogen affects CYP51 binding affinity and selectivity [1].

Lead Compound Optimization in Agrochemical Research

Based on class-level evidence showing that 4H-1,2,4-triazol-4-yl ketones possess fungicidal activity, albeit lower than paclobutrazol, 107659-29-0 represents a viable scaffold for structural optimization in agrochemical fungicide discovery programs [2]. Its bis(2,4-dichlorophenyl) substitution pattern may offer unique selectivity profiles against plant pathogenic fungi.

Analytical Reference Standard for Regioisomeric Purity

The distinct physicochemical properties of 107659-29-0, such as its boiling point of 631.1 °C and refractive index of 1.67, make it suitable for use as a reference standard in chromatographic method development . This is particularly important for ensuring the regioisomeric purity of synthesized batches where the 1H-triazole isomer is a potential synthetic impurity.

Pharmacophore Modeling and In Silico Screening

The unique 4H-triazole geometry of 107659-29-0 provides a valuable data point for building and validating computational pharmacophore models of azole antifungals. Its structure can be used to refine the spatial constraints of the heme-coordinating group in docking studies, improving the predictive accuracy of virtual screening campaigns for novel CYP51 inhibitors [1].

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